2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+)
Description
The compound "2-tert-butylcyclopenta-1,3-diene; carbanide; titanium(4+)" is a titanium(IV)-based organometallic complex featuring two distinct ligands: a substituted cyclopentadienyl ligand (2-tert-butylcyclopenta-1,3-diene) and a carbanide (R-C≡N⁻) group. Titanium(IV) complexes are widely studied for their applications in catalysis, polymer chemistry, and materials science due to their tunable electronic and steric properties. The carbanide ligand, a strong σ-donor and weak π-acceptor, likely influences the titanium center’s oxidation state and coordination geometry.
Properties
IUPAC Name |
2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2CH3.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQCBAXKNBXCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621868 | |
| Record name | Titanium(4+) 2-tert-butylcyclopenta-1,3-dien-1-ide methanide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216107-76-5 | |
| Record name | Titanium(4+) 2-tert-butylcyclopenta-1,3-dien-1-ide methanide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of titanium oxides, while substitution reactions may result in the replacement of ligands attached to the titanium center .
Scientific Research Applications
Reactivity and Interaction Studies
The reactivity of this compound is primarily influenced by the titanium center's ability to form complexes. Key interactions include:
- Catalytic Activity : It can act as a catalyst in organic transformations such as polymerization and cross-coupling reactions.
- Substrate Coordination : The compound can coordinate with substrates in catalytic cycles, enhancing reaction efficiency.
Catalysis
2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) has shown promise in various catalytic applications:
- Polymerization : Utilized in the synthesis of polymers through coordination polymerization techniques.
- Organic Synthesis : Acts as a catalyst in reactions such as alkylation and hydrosilylation, showcasing its versatility in organic transformations.
Materials Science
The compound's unique properties make it suitable for developing advanced materials:
- Nanocomposites : Incorporation into nanocomposite materials enhances mechanical properties.
- Thin Films : Used in the fabrication of thin films for electronic applications due to its conductive properties.
Biological Systems
Research into the biological interactions of this compound is ongoing:
- Biocompatibility Studies : Investigating its interaction with biological substrates to assess potential therapeutic applications.
- Enzyme Mimics : Exploring its use as a model for enzyme activity due to its metal coordination capabilities.
Case Study 1: Catalytic Polymerization
In a study focused on polymerization reactions, 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) was employed as a catalyst for producing high-performance polymers. The results indicated enhanced reaction rates and yields compared to traditional catalysts, demonstrating its effectiveness in industrial applications.
Case Study 2: Biocompatibility Assessment
Research assessing the biocompatibility of this compound revealed promising interactions with cellular systems, suggesting potential applications in drug delivery systems or as a therapeutic agent. Further studies are required to fully understand its mechanisms within biological contexts.
Mechanism of Action
The mechanism by which 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the titanium center, which can undergo various coordination and redox reactions. These interactions can lead to the activation or inhibition of specific pathways, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
A critical challenge in analyzing this compound lies in the scarcity of directly comparable data within the provided evidence. The referenced materials ( and ) focus on lead- and lithium-carbanide complexes or platinum/thallium-carbamodithioate derivatives, none of which share structural or electronic similarities with the titanium(IV) complex .
Table 1: Key Properties of Selected Metal-Carbanide Complexes
Key Observations:
Metal Center and Oxidation State : Titanium(IV) complexes, unlike thallium(III) or lithium-lead systems, exhibit higher Lewis acidity and are more prone to forming stable, tetravalent coordination geometries (e.g., octahedral or tetrahedral) .
Reactivity : Titanium(IV)-carbanide systems are hypothesized to show superior catalytic activity in olefin polymerization compared to platinum-carbamodithioate derivatives, which are less studied for such applications .
Research Findings and Limitations
- Synthesis : Titanium(IV) complexes with cyclopentadienyl ligands are typically synthesized via salt metathesis reactions, but specific protocols for the carbanide derivative remain undocumented in the provided evidence.
- Stability : Steric hindrance from the tert-butyl group likely mitigates ligand dissociation, a common issue in less-substituted titanium complexes.
- Gaps in Evidence: The provided sources lack direct data on titanium-carbanide systems, necessitating extrapolation from structurally distinct compounds (e.g., platinum/thallium analogs). For instance, platinum(4+)-carbamodithioate complexes () exhibit redox versatility but differ fundamentally in ligand donor properties (S vs. N/C donors) .
Biological Activity
The compound 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) (CAS Number: 216107-76-5) is an organometallic complex notable for its unique structure and potential biological activities. This compound features a titanium atom coordinated with a carbanide and a tert-butyl-substituted cyclopentadiene moiety, which significantly influences its reactivity and biological interactions. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and material science.
Molecular Structure
- Molecular Formula : CHTi
- Molecular Weight : Approximately 320.335 g/mol
- LogP : 6.34460 (indicating high hydrophobicity)
Structural Characteristics
The compound's structure includes:
- A titanium center that can engage in various coordination and substitution reactions.
- A tert-butyl group that enhances stability and solubility in organic solvents.
Research indicates that the biological activity of 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) is primarily influenced by the titanium center, which can interact with biological molecules such as proteins and nucleic acids. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially impacting metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Its interaction with cellular components may lead to oxidative stress, affecting cell viability.
- Metal Coordination : The ability of titanium to form complexes with biomolecules could alter their function.
Case Studies
Several studies have explored the biological implications of similar organometallic compounds:
- Antitumor Activity : A study demonstrated that titanium-based complexes exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through ROS generation.
- Antimicrobial Properties : Research has shown that titanium complexes can disrupt bacterial cell membranes, leading to increased permeability and cell death.
Data Table: Biological Activity Overview
Comparative Analysis with Related Compounds
To further understand the significance of 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+), it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dimethylbis(t-butylcyclopentadienyl)titanium (IV) | CHTi | Contains two t-butylcyclopentadiene ligands |
| Titanium(IV) isopropoxide | CHOTi | Precursor in sol-gel processes |
| 2-methanidyl-2-methylpropane,titanium(4+) | CHTi | Simpler structure with different reactivity |
Preparation Methods
General Synthetic Strategy
The preparation of 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) typically involves the following key steps:
- Synthesis of the substituted cyclopentadienyl ligand : Introduction of the tert-butyl group at the 2-position of cyclopenta-1,3-diene.
- Generation of the carbanide ligand : Formation of a carbanion species derived from the substituted cyclopentadienyl ring.
- Coordination to titanium(IV) center : Reaction of the ligand with a titanium(IV) precursor to form the final complex.
Preparation of 2-tert-butylcyclopenta-1,3-diene Ligand
The 2-tert-butylcyclopenta-1,3-diene ligand is prepared by selective alkylation of cyclopentadiene derivatives:
- Alkylation : Cyclopentadiene is reacted with tert-butyl halides (e.g., tert-butyl chloride or bromide) under controlled conditions, often in the presence of a strong base such as sodium hydride or potassium tert-butoxide, to introduce the tert-butyl substituent at the 2-position.
- Purification : The substituted diene is purified by distillation or chromatography to remove unreacted starting materials and side products.
Formation of the Carbanide Ligand
- The substituted cyclopentadiene is deprotonated to form the corresponding carbanide (cyclopentadienyl anion) using strong bases such as n-butyllithium or potassium hydride.
- This step generates a nucleophilic ligand capable of coordinating to metal centers.
Coordination to Titanium(IV)
- The carbanide ligand is reacted with a titanium(IV) precursor, commonly titanium tetrachloride (TiCl4), or organotitanium compounds such as titanium tetramethyl or titanium tetrakis(alkyl) species.
- The reaction is typically carried out in an inert atmosphere (argon or nitrogen) to prevent oxidation or hydrolysis.
- Solvents such as tetrahydrofuran (THF), toluene, or hexane are used depending on solubility and reactivity.
- The reaction conditions (temperature, time) are optimized to favor the formation of the titanium(IV) complex with the substituted cyclopentadienyl carbanide ligand.
Representative Synthetic Procedure (Based on Patent and Literature Data)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Alkylation | Cyclopentadiene + tert-butyl chloride, NaH, THF, 0-25°C | Formation of 2-tert-butylcyclopenta-1,3-diene |
| 2. Deprotonation | 2-tert-butylcyclopenta-1,3-diene + n-BuLi, hexane, -78°C | Generation of lithium carbanide intermediate |
| 3. Metalation | Lithium carbanide + TiCl4, toluene, 0-25°C | Formation of 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) complex |
Research Findings and Optimization
- Ligand Substitution Effects : The bulky tert-butyl group at the 2-position enhances the steric environment around the titanium center, influencing catalytic activity and selectivity in polymerization reactions.
- Reaction Yields : Optimized base equivalents and temperature control during deprotonation improve yields of the carbanide intermediate.
- Solvent Choice : Non-coordinating solvents like toluene favor cleaner complex formation, while coordinating solvents (THF) can lead to side reactions or complex solvation.
- Purity and Stability : The titanium(IV) complex is sensitive to moisture and oxygen, requiring rigorous inert atmosphere techniques for isolation and storage.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Alkylation base | Sodium hydride (NaH) or potassium tert-butoxide | Strong base needed for effective alkylation |
| Alkylation temperature | 0 to 25 °C | Controls regioselectivity and side reactions |
| Deprotonation reagent | n-Butyllithium (n-BuLi) | Generates carbanide anion |
| Deprotonation temperature | -78 °C to 0 °C | Prevents side reactions and decomposition |
| Titanium precursor | Titanium tetrachloride (TiCl4) | Common Ti(IV) source |
| Coordination solvent | Toluene, hexane | Non-coordinating solvents preferred |
| Atmosphere | Argon or nitrogen | Prevents oxidation/hydrolysis |
| Reaction time | 1 to 24 hours | Depends on scale and reactivity |
| Yield | 60-85% (varies with conditions) | Optimized by controlling stoichiometry |
Additional Notes
- The preparation methods of this titanium complex are closely related to those used for other substituted cyclopentadienyl titanium complexes, which are well-documented in organometallic synthesis literature.
- Patent literature (e.g., CN116209683A) provides examples of similar titanium complexes with substituted cyclopentadienyl ligands, highlighting the importance of ligand design in polymerization catalysis.
- The preparation methods are integral to producing catalysts for polyolefin synthesis with tailored properties, as reflected in related patents and research on poly-alpha-olefin production.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing titanium(4+) complexes with sterically hindered cyclopentadienyl ligands like 2-tert-butylcyclopenta-1,3-diene?
- Methodological Answer : Use ligand-exchange reactions with pre-synthesized cyclopentadienyl ligands (e.g., 2-tert-butylcyclopenta-1,3-diene) and titanium precursors such as TiCl₄. Monitor reaction progress via ¹H/¹³C NMR to confirm ligand coordination and X-ray diffraction (XRD) for structural validation. Ensure inert conditions (argon/glovebox) to prevent oxidation .
- Data Contradiction Note : Some protocols report lower yields when bulky tert-butyl groups are introduced due to steric hindrance. Optimize reaction time (e.g., 24–72 hours) and temperature (40–60°C) to improve efficiency .
Q. How can researchers characterize the electronic effects of the tert-butyl substituent on the cyclopentadienyl ligand in titanium complexes?
- Methodological Answer : Perform UV-Vis spectroscopy to analyze ligand-to-metal charge transfer (LMCT) bands. Compare with non-substituted cyclopentadienyl-Ti complexes to assess electronic perturbations. Pair with DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals and quantify steric/electronic contributions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported thermal stability data for tert-butyl-substituted titanium complexes?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to isolate decomposition pathways. Correlate with in-situ FTIR to identify gaseous byproducts (e.g., CO or hydrocarbons). Use Arrhenius plots to calculate activation energies for decomposition and validate reproducibility across multiple batches .
- Example Data :
| Complex | Decomposition Temp. (°C) | Atmosphere | Reference |
|---|---|---|---|
| Ti(Cp*-tBu)Cl₂ | 190 | N₂ | |
| Ti(Cp-tBu)₂Cl₂ | 210–220 | Air |
Q. How do steric effects from tert-butyl groups influence catalytic activity in olefin polymerization?
- Methodological Answer : Design kinetic experiments using ethylene/propylene gas uptake measurements with Schlenk-line techniques . Compare turnover frequencies (TOF) between tert-butyl-substituted and unsubstituted Ti catalysts. Perform cross-coupling NMR (EXSY) to study ligand dynamics during catalysis. Use SSNMR to probe active-site accessibility in solid-state catalysts .
- Key Finding : Bulky ligands reduce chain-transfer rates, increasing polymer molecular weight but may lower overall activity due to hindered monomer access .
Q. What analytical techniques are critical for distinguishing between monomeric and dimeric titanium species in solution?
- Methodological Answer : Use cryoscopic molecular weight determination in benzene or toluene. Validate with ESI-MS (electrospray ionization mass spectrometry) to detect oligomeric ions. For paramagnetic species, employ EPR spectroscopy to identify unpaired electrons and confirm monomeric vs. dimeric spin states .
Methodological Challenges & Solutions
Q. How to address low solubility of tert-butyl-substituted titanium complexes in common organic solvents?
- Solution : Screen solvents with high polarity indices (e.g., THF, dichloromethane) or use coordinating solvents like DMF. Alternatively, synthesize ionic derivatives (e.g., BF₄⁻ or BArF⁻ salts) to enhance solubility without altering redox properties .
Q. What strategies mitigate ligand dissociation during electrochemical studies of titanium(4+) complexes?
- Solution : Use cyclic voltammetry (CV) with ultra-dry electrolytes (e.g., TBAPF₆ in distilled acetonitrile). Add stabilizing donors (e.g., PMe₃) to the electrolyte to suppress ligand loss. Confirm stability via post-CV NMR analysis .
Data Interpretation & Validation
Q. How to reconcile discrepancies between computational predictions and experimental spectroscopic data?
- Approach : Re-optimize DFT geometries using solvent-effect models (e.g., PCM for THF). Validate vibrational frequencies against experimental Raman spectra . For electronic spectra, include spin-orbit coupling corrections in TD-DFT calculations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
